molecular formula C17H18N2O B2463439 2-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanamine CAS No. 881043-70-5

2-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanamine

Cat. No. B2463439
CAS RN: 881043-70-5
M. Wt: 266.344
InChI Key: WNFPDZUJNUFUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanamine, also known as 2C-H, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1974 and has since been used in scientific research to study its mechanism of action and physiological effects.

Scientific Research Applications

Pharmacology and Toxicology of Psychoactive Substances

The molecule has been mentioned in the context of psychedelic phenethylamines and synthetic cathinones, classes of substances that are part of the broader category of NPS. These substances, including variants like 2,5-dimethoxy-4-iodophenethylamine (2C-I) and 5-(2-aminopropyl)indole (5-IT), have been associated with severe clinical implications including Serotonin Syndrome, a condition characterized by a set of symptoms induced by excessive accumulation of serotonin in the CNS. The systematic review by Schifano et al. (2021) highlights the significance of recognizing the risks associated with the recreational use of these substances and the challenges they pose in diagnosis due to their undetectability in standard drug screenings (Schifano et al., 2021).

Psychoactive Substance Analysis and Public Health

Another study discussing 25C-NBOMe, a derivative of phenethylamine, elaborates on the chemistry, pharmacology, and toxicology of this potent hallucinogen. The study emphasizes the need for public awareness and proper analytical methods for the determination of such substances and their metabolites in biological fluids, crucial for forensic and clinical investigations (Nikolaou et al., 2016).

Environmental and Reproductive Health Concerns

Interestingly, a study on benzophenone-3 (BP-3), a compound structurally related to phenolic compounds, investigates its role as an ultraviolet filter and its potential impact on reproduction. This research points out the association of high BP-3 levels with changes in birth weights and reproductive parameters in humans and animals, suggesting endocrine-disrupting effects (Ghazipura et al., 2017).

Implications for Cancer Research

Moreover, the molecule is referenced in discussions around anticancer activities, particularly in the context of African medicinal spices and vegetables. Certain cytotoxic extracts from these natural sources have been found to interact with cancer cells, indicating the molecule's relevance in cancer research (Kuete et al., 2017).

properties

IUPAC Name

2-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-20-17-9-5-3-7-13(17)14(10-18)15-11-19-16-8-4-2-6-12(15)16/h2-9,11,14,19H,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFPDZUJNUFUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanamine

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